molecular formula C15H12N2O B2437993 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-34-1

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2437993
CAS No.: 339109-34-1
M. Wt: 236.274
InChI Key: WERKLXJPXQLJPJ-UHFFFAOYSA-N
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Description

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an allyl group, a phenyl group, and a nitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an aldehyde with a nitrile in the presence of a base, followed by cyclization to form the dihydropyridine ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinecarbonitrile compounds.

Scientific Research Applications

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-2-oxo-1,2-dihydro-3H-indole-3-carbonitrile
  • 2-Oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide
  • 1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxylic acid

Uniqueness

1-Allyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications. Its structure allows for the exploration of diverse chemical modifications, leading to the development of new derivatives with potential therapeutic and industrial uses.

Properties

IUPAC Name

2-oxo-6-phenyl-1-prop-2-enylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-10-17-14(12-6-4-3-5-7-12)9-8-13(11-16)15(17)18/h2-9H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERKLXJPXQLJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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